molecular formula C14H20N4O5 B12739070 5-(3-Hydroxypropyl)tubercidin CAS No. 87938-37-2

5-(3-Hydroxypropyl)tubercidin

Cat. No.: B12739070
CAS No.: 87938-37-2
M. Wt: 324.33 g/mol
InChI Key: FBRPTVMGAUILTB-IDTAVKCVSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Hydroxypropyl)tubercidin typically involves the modification of tubercidin through various chemical reactionsThis can be achieved through a series of steps involving protection, substitution, and deprotection reactions .

Industrial Production Methods: Industrial production of this compound may involve the use of biotechnological approaches, such as the reconstitution of the tubercidin biosynthetic pathway in a heterologous host. This method utilizes enzymes like TubE, TubD, and TubG to construct the deazapurine nucleoside scaffold and introduce the hydroxypropyl group .

Chemical Reactions Analysis

Types of Reactions: 5-(3-Hydroxypropyl)tubercidin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 5-(3-Hydroxypropyl)tubercidin involves its incorporation into DNA and RNA, where it acts as an inhibitor of nucleic acid metabolism. This incorporation disrupts the normal function of nucleic acids, leading to the inhibition of viral replication and tumor cell growth . The compound targets enzymes involved in nucleic acid synthesis, such as purine nucleoside phosphorylase .

Comparison with Similar Compounds

Properties

CAS No.

87938-37-2

Molecular Formula

C14H20N4O5

Molecular Weight

324.33 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-[4-amino-5-(3-hydroxypropyl)pyrrolo[2,3-d]pyrimidin-7-yl]-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C14H20N4O5/c15-12-9-7(2-1-3-19)4-18(13(9)17-6-16-12)14-11(22)10(21)8(5-20)23-14/h4,6,8,10-11,14,19-22H,1-3,5H2,(H2,15,16,17)/t8-,10-,11-,14-/m1/s1

InChI Key

FBRPTVMGAUILTB-IDTAVKCVSA-N

Isomeric SMILES

C1=C(C2=C(N=CN=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N)CCCO

Canonical SMILES

C1=C(C2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N)CCCO

Origin of Product

United States

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